molecular formula C8H6BrClO4S B2835750 Methyl 4-bromo-3-(chlorosulfonyl)benzoate CAS No. 168969-13-9

Methyl 4-bromo-3-(chlorosulfonyl)benzoate

Cat. No.: B2835750
CAS No.: 168969-13-9
M. Wt: 313.55
InChI Key: ZGWQJOHDTZYTQW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid, featuring bromine and chlorosulfonyl functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the bromination and chlorosulfonation of methyl benzoate derivatives. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Methyl 4-bromo-3-(chlorosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles and electrophiles. The bromine and chlorosulfonyl groups are key functional sites that participate in various chemical reactions. These groups can undergo substitution, reduction, or oxidation, leading to the formation of new compounds with different properties .

Biological Activity

Methyl 4-bromo-3-(chlorosulfonyl)benzoate is an organic compound notable for its unique chemical structure, which includes a bromine atom and a chlorosulfonyl group attached to a benzoate framework. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7BrClO4_4S
  • Molecular Weight : 313.56 g/mol
  • Functional Groups : Bromine (Br), Chlorosulfonyl (SO2_2Cl), and Methyl ester (–COOCH3_3)

The presence of these functional groups enhances the compound's reactivity, allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group, in particular, is known for its electrophilic characteristics, making it a potential inhibitor of various enzymes involved in metabolic pathways. This compound may also undergo metabolic transformations that yield active metabolites, contributing to its biological effects.

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit antimicrobial activity. For instance, chlorosulfonyl-containing compounds have been studied for their potential as enzyme inhibitors and antimicrobial agents. The specific biological activities of this compound are not extensively documented; however, it is hypothesized that it may possess similar properties due to its structural features .

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition. Its reactive functional groups allow it to interact with various enzymes, potentially altering their activity. For example, it has been noted that such compounds can inhibit key metabolic enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated .

Case Studies and Research Findings

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains bromine and chlorosulfonyl groupsPotential enzyme inhibitor; limited data on antimicrobial activity
Ethyl 4-bromo-3-chloro-5-methylbenzoateContains chlorine instead of chlorosulfonylExhibits antimicrobial properties; used in enzyme inhibition studies
Methyl 4-(3-chloropropoxy)benzoateSimilar benzoate structure with different substituentsInvestigated for potential cytotoxic effects against cancer cells

Properties

IUPAC Name

methyl 4-bromo-3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWQJOHDTZYTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168969-13-9
Record name methyl 4-bromo-3-(chlorosulfonyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-chlorosulfonyl-benzoic acid (6.90 g, 23.04 mmol, 1.00 Eq) in SOCl2 (27.41 g, 230.40 mmol, 10.00 Eq) was stirred at 80° C. for 3 hr. Then the solvent was evaporated. The residue was diluted in TOLUENE (50 mL), and MeOH (959.66 mg, 29.95 mmol, 1.30 Eq) was added, the formed mixture was stirred at 110° C. for 2 hr. Solid was formed, and the solvent was evaporated, the solid was washed with PE, and filtered to afford product methyl 4-bromo-3-chlorosulfonyl-benzoate (7.22 g, 23.03 mmol, 99.94% yield) as white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
27.41 g
Type
reactant
Reaction Step One
Name
Quantity
959.66 mg
Type
reactant
Reaction Step Two

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